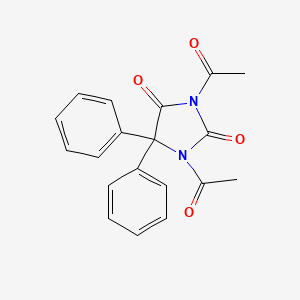
Hydantoin, 1,3-diacetyl-5,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydantoin, 1,3-diacetyl-5,5-diphenyl- is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of hydantoin, 1,3-diacetyl-5,5-diphenyl- includes two acetyl groups and two phenyl groups attached to the hydantoin core, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin, 1,3-diacetyl-5,5-diphenyl- typically involves the acylation of 5,5-diphenylhydantoin. One common method is the reaction of 5,5-diphenylhydantoin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, green chemistry principles are increasingly being applied to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
Hydantoin, 1,3-diacetyl-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydantoin derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydantoin derivatives with reduced acetyl groups. Substitution reactions can lead to a wide range of substituted hydantoin derivatives.
科学研究应用
Hydantoin, 1,3-diacetyl-5,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Hydantoin derivatives are known for their anticonvulsant properties, and this compound is being investigated for similar therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of hydantoin, 1,3-diacetyl-5,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its biological effects. For example, it may block sodium channels, which is a common mechanism for anticonvulsant activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Hydantoin, 1,3-diacetyl-5,5-diphenyl- can be compared with other hydantoin derivatives such as:
Phenytoin: A well-known anticonvulsant drug with a similar hydantoin core but different substituents.
Ethotoin: Another anticonvulsant with a different substitution pattern on the hydantoin ring.
Nitrofurantoin: An antibiotic that contains a hydantoin moiety but has distinct functional groups that confer its antibacterial properties.
The uniqueness of hydantoin, 1,3-diacetyl-5,5-diphenyl- lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. Its dual acetyl and phenyl groups make it a versatile compound for various chemical transformations and research applications.
属性
CAS 编号 |
4224-06-0 |
|---|---|
分子式 |
C19H16N2O4 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
1,3-diacetyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16N2O4/c1-13(22)20-17(24)19(15-9-5-3-6-10-15,16-11-7-4-8-12-16)21(14(2)23)18(20)25/h3-12H,1-2H3 |
InChI 键 |
JSRBJRZHHMVBSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(=O)C(N(C1=O)C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)

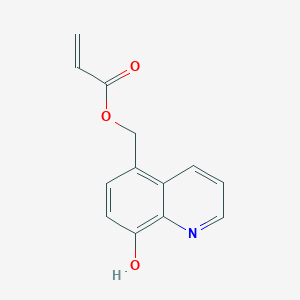
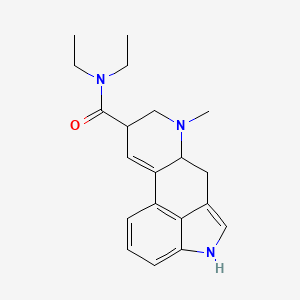
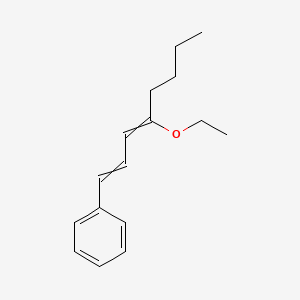
![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
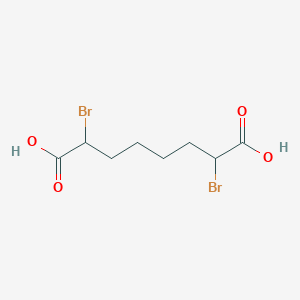
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)
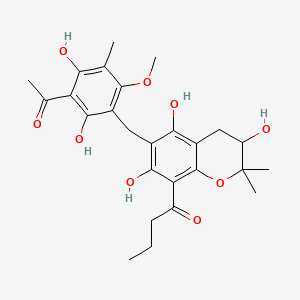
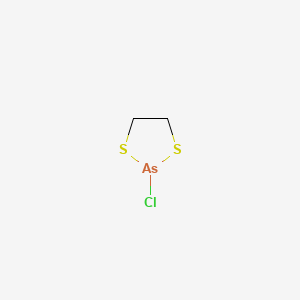
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)
